molecular formula C22H24N4O4 B2794287 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005302-93-1

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2794287
CAS No.: 1005302-93-1
M. Wt: 408.458
InChI Key: KJZUEXRKMXKCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic system known for diverse biological activities, including kinase inhibition and anti-inflammatory properties . Structurally, it features a pyrido[2,3-d]pyrimidine core substituted at position 1 with a methyl group, position 5 with methoxy, position 6 with ethyl, and position 3 with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl side chain.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-3)21(28)26(22(29)24(20)2)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZUEXRKMXKCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor (σ1R) . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is known to influence a variety of cellular processes and has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders.

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other interacting molecules could potentially affect the compound’s stability and activity. Additionally, the cellular environment, including the presence of other signaling molecules and the specific cellular context, could influence the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural differences lie in the substituents at positions 3, 5, and 6, as well as fused heterocyclic systems. The following table summarizes critical comparisons:

Compound Name Substituents HOMO-LUMO Gap (eV) Notable Features Reference
Target Compound: 3-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 3: 2-(3,4-dihydroquinolinyl)-oxoethyl; 5: OMe; 6: Et; 1: Me Not reported Unique dihydroquinolinyl side chain; ethyl and methoxy groups enhance lipophilicity
6-(5-Ethyl-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (6c) 6: 5-ethyl-2-hydroxybenzoyl; 1: Me 4.10 Hydroxybenzoyl group at position 6; higher HOMO-LUMO gap suggests lower reactivity
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine core; 6: oxadiazole; 3: Ph; 1: alkyl Not reported Thieno-fused system; oxadiazole enhances antimicrobial activity
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 6: thiazole; 3: Ph; 5: Me Not reported Thiazole substituent; potential for broad-spectrum bioactivity
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 5: cyclopropyl; 6: NH₂; 1,3: Me Not reported Amino and cyclopropyl groups may improve solubility and target specificity

Key Observations

Electronic Properties: Derivatives like 6c (HOMO-LUMO = 4.10 eV) exhibit higher band gaps than others (e.g., 6a: 3.93 eV), suggesting reduced electron mobility and reactivity . The target compound’s electronic profile remains unstudied, but its dihydroquinolinyl group could introduce conjugation effects similar to hydroxybenzoyl derivatives.

Biological Activity: Thieno[2,3-d]pyrimidines with oxadiazole or thiazole groups demonstrate antimicrobial activity , whereas hydroxybenzoyl-substituted pyrido[2,3-d]pyrimidines (e.g., 6a–d) are explored for kinase inhibition . The target compound’s dihydroquinolinyl moiety may confer unique receptor-binding properties.

Synthetic Flexibility: Alkylation and condensation are common strategies for modifying position 1 (e.g., 1-methyl in 6a–d ) or introducing heterocyclic systems (e.g., thieno fusion in ).

Q & A

Q. What are the most efficient synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Cyclocondensation : Reacting N-substituted precursors (e.g., 1,1’-carbonyldiimidazole derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis .
  • Alkylation : Introducing substituents (e.g., benzyl chlorides, chloroacetamides) using DMF as a solvent and potassium carbonate as a base to promote nucleophilic substitution .
  • Purification : Column chromatography (C18 columns, 25-min cycle) and recrystallization from ethanol are recommended for isolating high-purity crystalline products .
    Critical parameters: Temperature control during cyclocondensation (~50–80°C) and stoichiometric ratios of alkylating agents to avoid side products.

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns .
  • HPLC-MS : Use C18 columns (100 × 4 mm) with UV detection to validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm fused-ring systems (e.g., pyrido[2,3-d]pyrimidine core) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use standard agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL indicate promising activity .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices. IC50 values >100 µM suggest low toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (Table 1) and compare bioactivity:
Substituent PositionFunctional GroupObserved Impact on Activity
3,4-DihydroquinolineElectron-withdrawing groups (e.g., -NO2)Enhanced antimicrobial potency
6-EthylBulky alkyl chainsReduced solubility but increased membrane permeability
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or kinase targets .

Q. How can contradictions in reported biological data (e.g., variable MIC values) be resolved?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent inoculum size (1 × 10⁶ CFU/mL) and culture media (Mueller-Hinton agar) across labs .
  • Synergistic Studies : Test combinations with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors like drug resistance mechanisms .

Q. What strategies mitigate solubility challenges during in vivo testing?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) at the 2-oxoethyl moiety to improve bioavailability .

Q. How can computational methods predict metabolic stability and degradation pathways?

  • Methodological Answer :
  • In Silico Tools : Use ADMET Predictor™ or MetaCore™ to simulate cytochrome P450 metabolism (e.g., oxidation at the dihydroquinoline ring) .
  • Isotope-Labeling : Synthesize deuterated analogs to track metabolic products via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.